3-(2-Methoxyethoxy)benzoic acid

Description

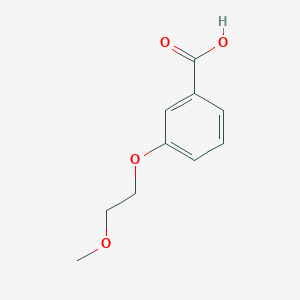

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBKQHIFUZABMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625455 | |

| Record name | 3-(2-Methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152808-60-1 | |

| Record name | 3-(2-Methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methoxyethoxy)benzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the nuanced modulation of molecular properties through structural modification is a cornerstone of innovation. Benzoic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] This guide provides a comprehensive technical overview of a specific derivative, 3-(2-Methoxyethoxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development. By delving into its chemical and physical properties, spectral characteristics, synthesis, and potential biological relevance, this document aims to serve as a foundational resource for harnessing the potential of this intriguing molecule.

The introduction of an ether linkage at the meta-position of the benzoic acid core, specifically a 2-methoxyethoxy group, imparts a unique combination of lipophilicity and hydrogen bonding capability. This structural feature can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, making this compound a person of interest for further investigation.[2]

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is critical for its application in research and development. These properties dictate its solubility, stability, and handling requirements.

Nomenclature and Structure

-

Systematic Name: this compound

-

CAS Number: 152808-60-1

-

Molecular Formula: C₁₀H₁₂O₄

-

Molecular Weight: 196.20 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These have been collated from supplier data and predictive models.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room temperature, sealed in a dry environment |

Spectral Analysis

While experimental spectra for this compound are not widely published, we can predict its spectral characteristics based on the analysis of its structural components and data from analogous compounds such as 3-methoxybenzoic acid and benzoic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the ethoxy protons, and the methoxy protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): The protons on the benzene ring will appear in this region. Due to the meta-substitution, a complex splitting pattern is expected.

-

Ethoxy Protons (δ 3.8-4.2 ppm): The two methylene groups of the ethoxy chain (-O-CH₂-CH₂-O-) will likely appear as two distinct triplets.

-

Methoxy Protons (δ 3.4 ppm): The methyl group of the methoxy moiety (-O-CH₃) is expected to be a sharp singlet.

-

Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxyl group will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.[3]

-

Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this region, with the carbon attached to the carboxyl group and the carbon attached to the ether oxygen appearing at the lower and higher ends of this range, respectively.[3]

-

Ethoxy Carbons (δ ~60-70 ppm): The two methylene carbons of the ethoxy chain will have distinct chemical shifts.

-

Methoxy Carbon (δ ~55 ppm): The methoxy carbon will appear as a single peak.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.[4]

-

C-O Stretch (Ether and Carboxylic Acid): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ will correspond to the C-O stretching vibrations of the carboxylic acid and the ether linkages.

-

Aromatic C=C and C-H Stretches: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring, while C-H stretching vibrations will appear around 3000-3100 cm⁻¹.[4]

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its availability for research purposes. The Williamson ether synthesis is a classic and effective method for the preparation of ethers and can be readily adapted for this target molecule.[5] The proposed synthesis starts from the readily available 3-hydroxybenzoic acid.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 3-Hydroxybenzoic Acid

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-hydroxybenzoate.

Step 2: Williamson Ether Synthesis

-

To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone (10 vol), add potassium carbonate (2.0 eq) and 1-bromo-2-methoxyethane (1.2 eq).

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-(2-methoxyethoxy)benzoate.

Step 3: Hydrolysis to this compound

-

Dissolve methyl 3-(2-methoxyethoxy)benzoate (1.0 eq) in a mixture of methanol and water (1:1).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Once the hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure.

-

Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Drug Development Potential

The biological activities of benzoic acid derivatives are profoundly influenced by the nature and position of their substituents.[2] While specific biological data for this compound is not extensively documented, we can infer its potential from the structure-activity relationships (SAR) of related compounds.

Structure-Activity Relationship Insights

-

The Benzoic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, capable of forming hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors.[2]

-

The Ether Linkage: The introduction of an ether linkage, particularly a flexible one like the 2-methoxyethoxy group, can enhance binding to target proteins by providing additional hydrogen bond acceptors and improving the compound's solubility and pharmacokinetic properties.[6]

-

Meta-Substitution Pattern: The substitution at the meta-position influences the electronic distribution within the aromatic ring and the overall geometry of the molecule, which can be critical for selective binding to a biological target.

Potential Therapeutic Areas

Based on the activities of other substituted benzoic acids, this compound could be explored for its potential in the following areas:

-

Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[1] The lipophilic nature of the 2-methoxyethoxy side chain may facilitate penetration through microbial cell membranes.

-

Anti-inflammatory Effects: Some benzoic acid derivatives have demonstrated anti-inflammatory activity.[1]

-

Anticancer Potential: The benzoic acid scaffold is present in numerous anticancer agents.[7] The specific substitution pattern of this compound could be investigated for its effects on cancer cell proliferation and survival pathways.

Safety and Handling

According to available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a structurally interesting derivative of benzoic acid with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, a detailed synthetic protocol, and an analysis of its potential biological relevance. The unique combination of a benzoic acid core with a flexible ether side chain makes it a valuable candidate for further investigation in the development of novel therapeutic agents and functional materials. Further experimental validation of its spectral and biological properties is warranted to fully elucidate its potential.

References

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (URL: https://www.researchgate.net/publication/333959328_Structure_Activity_Relationship_SAR_of_Some_Benzoic_Acid_Derivatives_from_Plant_Origin_that_Exhibit_Anti-Sickling_Properties_in_vitro-_Review)

- Supplementary Information - The Royal Society of Chemistry. (URL: https://www.rsc.

- Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/26471535/)

- This compound | 152808-60-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93e4c5d8)

- The Williamson Ether Synthesis - Master Organic Chemistry. (URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/)

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (URL: https://www.benchchem.

- Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/35793358/)

- A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/35565997/)

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL: https://www.mdpi.com/1420-3049/29/5/1109)

- FT-IR spectra of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid and the obtained polymers, before and after solid state polymerization (SSP). - ResearchGate. (URL: https://www.researchgate.net/figure/FT-IR-spectra-of-4-2-hydroxyethoxy-3-methoxybenzoic-acid-and-the-obtained-polymers_fig2_354972175)

- Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/23466187/)

- Experiment 06 Williamson Ether Synthesis. (URL: https://www.csus.edu/indiv/m/mackj/chem125/125expt06.pdf)

- 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/586-38-9_1HNMR.htm)

- 3-Methoxybenzoic acid(586-38-9) 13C NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/586-38-9_13CNMR.htm)

- Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker - ResearchGate. (URL: https://www.researchgate.

- The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (URL: https://www.docbrown.info/page13/C13-NMR/C13-NMR-Spectrum-08-benzoic-acid.htm)

- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9495817/)

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) - Human Metabolome Database. (URL: https://hmdb.ca/spectra/nmr_one_d/1870)

- Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids - Benchchem. (URL: https://www.benchchem.com/pdf/Application-Notes-and-Protocols-Williamson-Ether-Synthesis-of-2-Alkoxymethyl-benzoic-Acids.pdf)

- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: https://www.docbrown.info/page06/IRspec/IRspec11ArCOOH.htm)

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (URL: https://rasayanjournal.co.in/admin/php/upload/215_pdf.pdf)

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: https://www.organicdivision.org/organofaq/nmr/13c-nmr-chemical-shifts/)

- Benzoic acid(65-85-0) 13C NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/65-85-0_13CNMR.htm)

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL: https://www.rsc.

- 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methoxybenzoic-acid)

- Benzoic acid, 2-methoxy- - the NIST WebBook. (URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C579759&Type=IR-SPEC&Index=1)

- US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents. (URL: https://patents.google.

- Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights - MDPI. (URL: https://www.mdpi.com/1420-3049/29/11/2569)

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: https://www.preprints.org/manuscript/202305.1969/v1)

- FT-IR Spectroscopic Study of M(Benzoic Acid) - Zeitschrift für Naturforschung. (URL: https://www.znaturforsch.com/ac/0932-0784_2005_60a_0285.pdf)

- Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha - CORE. (URL: https://core.ac.uk/download/pdf/144161823.pdf)

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (URL: https://www.mdpi.com/1422-0067/25/11/5926)

- biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein - Digital Commons @ the Georgia Academy of Science. (URL: https://digitalcommons.gaacademy.org/gjs/vol77/iss1/104/)

- The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PMC - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889264/)

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Methoxyethoxy)benzoic Acid: Identification, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Methoxyethoxy)benzoic acid, a chemical compound of interest in various research and development applications. This document moves beyond a simple data sheet to offer in-depth insights into its identification, analytical characterization, and a plausible synthetic pathway, grounded in established chemical principles.

Core Identification and Physicochemical Properties

The foundational step in working with any chemical substance is its unambiguous identification. This compound is uniquely identified by its Chemical Abstracts Service (CAS) number.

CAS Number: 152808-60-1 [1]

This identifier is crucial for accurate documentation, safety management, and procurement.

Molecular Structure and Properties

The structural and physical characteristics of a molecule are determinant factors in its behavior in chemical and biological systems.

-

Molecular Formula: C₁₀H₁₂O₄

-

Molecular Weight: 196.2 g/mol

-

Physical Form: Solid at room temperature[2]

A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some properties are readily available from suppliers, others like melting and boiling points are not consistently reported in public literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 152808-60-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.2 g/mol | |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | |

| Storage | Sealed in a dry environment at room temperature. | |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Solubility | No specific data available, but expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |

Analytical Characterization: A Multi-Technique Approach

Robust analytical characterization is essential for confirming the identity and purity of this compound. While specific, published spectra for this exact compound are not widely available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating molecular structure.

2.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons (Ar-H): Signals for the four protons on the benzene ring are expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern (multiplets).

-

Ethoxy Protons (-O-CH₂-CH₂-O-): Two triplets are anticipated for the methylene protons of the ethoxy group, likely in the δ 3.5-4.5 ppm range.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons should appear around δ 3.3-3.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, which can be exchangeable with D₂O, is expected far downfield, typically above δ 10.0 ppm.

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will be the most downfield signal, expected around δ 165-175 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the ethoxy group will be more shielded than the one attached to the carboxylic acid group.

-

Ethoxy Carbons (-O-CH₂-CH₂-O-): The two methylene carbons of the ethoxy group are expected in the δ 60-75 ppm range.

-

Methoxy Carbon (-OCH₃): The methoxy carbon should appear as a distinct signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[3]

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals are expected in the 2850-3000 cm⁻¹ range.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of a carboxylic acid carbonyl.[3]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 196. Subsequent fragmentation would likely involve the loss of the methoxy group, the ethoxy side chain, and the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard technique for assessing the purity of non-volatile compounds like this compound. A general-purpose reverse-phase HPLC method can be developed for its analysis.

Protocol: Reverse-Phase HPLC for Purity Assessment

-

Column: C18, 4.6 x 150 mm, 3 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 30-90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 235 nm.[4]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 0.1-1.0 mg/mL.

This method should provide a sharp peak for this compound, allowing for the determination of its purity by peak area percentage.

Synthesis Pathway

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient route can be designed based on the well-established Williamson ether synthesis. A similar strategy has been documented for the synthesis of 3,4-bis(2-methoxyethoxy)-benzoic acid.[5]

The proposed synthesis involves the O-alkylation of 3-hydroxybenzoic acid with 2-methoxyethyl chloride (or a similar leaving group).

Diagram: Proposed Synthesis of this compound

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1 equivalent) and a suitable solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the mixture and stir. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Alkylation: Add 2-methoxyethyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature of 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: After cooling to room temperature, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then diluted with water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Safety and Handling

Based on information for analogous compounds, this compound should be handled with care.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This technical guide provides a detailed overview of this compound (CAS: 152808-60-1), including its identification, predicted analytical characteristics, a proposed synthetic route, and safety considerations. By synthesizing information from established chemical principles and data on analogous compounds, this document serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- Gampa, V. R., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Journal of the Korean Chemical Society, 56(5), 580-584.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

Sources

- 1. This compound | 152808-60-1 [amp.chemicalbook.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. helixchrom.com [helixchrom.com]

- 5. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 3-(2-Methoxyethoxy)benzoic Acid

This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and analytical characterization of 3-(2-Methoxyethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a foundational resource for the study and application of this compound.

Introduction and Chemical Identity

This compound, with the CAS Number 152808-60-1, is a substituted benzoic acid derivative. Its molecular structure incorporates a benzoic acid core, a flexible ether linkage, and a terminal methoxy group. While specific applications for this particular molecule are not widely documented in peer-reviewed literature, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as a building block in the synthesis of more complex molecules with desired biological or physical properties.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 152808-60-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Physical Form | Solid |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a benzene ring substituted at the meta-position with a 2-methoxyethoxy group. This substitution pattern influences the electronic properties and the overall three-dimensional shape of the molecule.

Caption: 2D Chemical Structure of this compound.

The presence of the flexible ether chain allows for multiple conformations. The rotational freedom around the C-O bonds of the ether linkage will be a key determinant of the molecule's overall shape and its ability to interact with biological targets or other molecules in a condensed phase. While no experimental crystal structure data for this specific compound has been published, analysis of related structures, such as 3-methoxybenzoic acid, reveals that benzoic acid derivatives often form hydrogen-bonded dimers in the solid state.[2] It is highly probable that this compound would exhibit similar supramolecular arrangements.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. While extensive experimental data is not available, predictions can be made based on its structure and comparison with analogous compounds.

Table 2: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted/Supplier) | 3-Methoxybenzoic acid (Experimental) | Benzoic Acid (Experimental) |

| Melting Point | Solid at room temperature | 110.5 °C | 122.4 °C[3] |

| Boiling Point | Not available | 170-172 °C @ 10 mmHg | 249 °C |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents. | Moderately soluble in water, soluble in ethanol and ether.[4] | Sparingly soluble in water, soluble in ethanol, ether. |

| pKa | Estimated to be around 4 | ~4.08 | 4.20[5] |

The ether chain in this compound is expected to increase its polarity and potential for hydrogen bonding compared to 3-methoxybenzoic acid, which may slightly enhance its aqueous solubility. The acidity, as indicated by the pKa, is anticipated to be similar to that of 3-methoxybenzoic acid, as the electronic effect of the 2-methoxyethoxy group at the meta position is primarily inductive.[6]

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy group, the methoxy protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (δ 7.0-8.0 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

-

Carboxylic Acid Proton (δ 10-13 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Ethoxy Methylene Protons (δ 3.5-4.5 ppm): Two sets of triplets corresponding to the -O-CH₂-CH₂-O- moiety.

-

Methoxy Protons (δ ~3.4 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with the carbon attached to the ether oxygen being the most deshielded among the ring carbons.

-

Ethoxy Carbons (δ ~60-70 ppm): Two signals for the methylene carbons of the ethoxy group.

-

Methoxy Carbon (δ ~55 ppm): A signal for the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.[7]

-

C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 196. Fragmentation would be expected to occur at the ether linkages and through the loss of the carboxylic acid group.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from the synthesis of structurally similar compounds.[8] A Williamson ether synthesis approach starting from 3-hydroxybenzoic acid is a logical and efficient method.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:

-

Deprotonation: 3-Hydroxybenzoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A suitable base, like potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Nucleophilic Substitution: 1-Bromo-2-methoxyethane is added to the reaction mixture. The phenoxide attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, displacing the bromide and forming the ether linkage. The reaction is typically heated to facilitate the substitution.

-

Work-up: After the reaction is complete, the mixture is cooled and acidified to protonate the carboxylic acid. The product is then extracted into an organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

This self-validating protocol includes clear steps for reaction, work-up, and purification, ensuring the isolation of the target compound with high purity, which can then be confirmed by the analytical techniques described above.

Conclusion and Future Directions

This compound is a compound with interesting structural features that warrant further investigation. This guide has provided a comprehensive overview of its known and predicted properties based on sound chemical principles and data from analogous structures. The lack of extensive experimental data in the public domain highlights an opportunity for researchers to synthesize and fully characterize this molecule. Future work should focus on obtaining high-resolution spectroscopic data, determining its crystal structure, and exploring its potential applications in areas such as medicinal chemistry and materials science. The protocols and predictive data presented herein provide a solid foundation for such research endeavors.

References

- Modified Synthesis of Erlotinib Hydrochloride.

- 3 Methoxy Benzoic Acid.

- Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? Quora. [Link]

- 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem. [Link]

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

- Reagecon Melting Point Standard Benzoic Acid 121 °C to 123 °C. Reagecon. [Link]

- Table 20.

Sources

- 1. This compound | 152808-60-1 [amp.chemicalbook.com]

- 2. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reagecon.com [reagecon.com]

- 4. rsc.org [rsc.org]

- 5. global.oup.com [global.oup.com]

- 6. quora.com [quora.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoic Acids

Prepared by: Gemini, Senior Application Scientist

Abstract: Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and drug development. Their physicochemical properties—primarily acidity (pKa), lipophilicity (logP), and solubility—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth exploration of how aromatic substitution patterns modulate these key properties. We will delve into the theoretical underpinnings, including the Hammett equation, present field-proven experimental protocols for accurate measurement, and offer insights into the practical application of this data in drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design molecules with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

The Pivotal Role of Physicochemical Properties in Drug Design

The journey of a drug from administration to its target site is governed by a complex interplay of its physical and chemical characteristics. For derivatives of benzoic acid, a common structural motif in numerous pharmaceuticals, understanding and engineering these properties is a cornerstone of modern drug discovery. The seemingly minor addition or repositioning of a functional group on the benzene ring can profoundly alter a compound's behavior in a biological system.

-

Acidity (pKa) dictates the ionization state of the carboxylic acid group at a given pH. This is crucial as the charge of a molecule significantly impacts its ability to cross biological membranes, bind to its target, and its solubility.[1]

-

Lipophilicity (logP/logD) , the measure of a compound's partitioning between an oily (lipid) and an aqueous phase, is a key predictor of its absorption, distribution throughout the body, and potential for toxicity.

-

Solubility is a prerequisite for absorption. A drug must dissolve in physiological fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[2]

Manipulating these properties through targeted chemical substitutions allows medicinal chemists to fine-tune a lead compound, enhancing its efficacy and safety profile.

Theoretical Framework: Quantifying the Impact of Substituents

The electronic character of a substituent on the benzoic acid ring directly influences the acidity of the carboxylic proton. This influence can be dissected into inductive and resonance effects, which are quantitatively captured by the Hammett equation.

Electronic Effects: Induction and Resonance

-

Inductive Effects: These are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs), like a nitro (-NO₂) or a chloro (-Cl) group, pull electron density away from the carboxylate group, stabilizing the conjugate base and thus increasing acidity (lowering the pKa).[3][4] Conversely, electron-donating groups (EDGs), such as a methyl (-CH₃) or methoxy (-OCH₃) group, push electron density towards the carboxylate, destabilizing the conjugate base and decreasing acidity (raising the pKa).[5]

-

Resonance Effects: These occur in substituents with lone pairs or pi (π) systems that can delocalize electrons through the aromatic ring. A para-methoxy group, for instance, can donate its lone pair electrons into the ring, a resonance effect that destabilizes the carboxylate anion and makes the acid weaker.[6] In contrast, a para-nitro group withdraws electron density via resonance, stabilizing the anion and strengthening the acid.[7] The position of the substituent (ortho, meta, or para) is critical, as resonance effects are most pronounced at the ortho and para positions.

Caption: Logical relationship between substituent type and its effect on acidity.

The Hammett Equation: A Linear Free-Energy Relationship

In 1937, Louis Hammett developed an equation to quantify the impact of meta- and para-substituents on the reactivity of benzene derivatives.[8] The equation establishes a linear free-energy relationship:

log (Kₓ / Kн) = ρσ or pKн – pKₓ = ρσ [9]

Where:

-

Kₓ and Kн are the acid dissociation constants of the substituted and unsubstituted benzoic acids, respectively.[9]

-

σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent 'X'. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[10]

-

ρ (Rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.[9]

Reactions with ρ > 0 are aided by electron-withdrawing groups, while those with ρ < 0 are favored by electron-donating groups.[9] The Hammett equation is a powerful tool for predicting reaction rates and equilibria and for understanding reaction mechanisms.[8] Ortho substituents are generally excluded due to steric effects that are not captured by the electronic parameters alone.[7][11]

Experimental Determination of Physicochemical Properties

Accurate and reproducible data is the bedrock of scientific integrity. The following section details standardized, self-validating protocols for determining pKa, logP, and thermodynamic solubility.

pKa Determination by Potentiometric Titration

Potentiometric titration remains a highly precise and common method for pKa determination.[12][13] The principle involves the gradual addition of a titrant (a strong base for an acidic compound) to the sample solution while monitoring the pH with a calibrated electrode.[1] The pKa is the pH at which the acid is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[14]

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10). This ensures accurate pH measurements throughout the titration.[1][14]

-

Sample Preparation:

-

Accurately weigh and dissolve the substituted benzoic acid in a suitable solvent (e.g., water, or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically around 1 mM.[1][14]

-

To maintain a constant ionic strength, which is crucial for consistent activity coefficients, add a background electrolyte like 0.15 M potassium chloride (KCl).[1][14]

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[14]

-

-

Titration Procedure:

-

Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

If necessary, acidify the initial solution with a small amount of 0.1 M HCl to a pH of ~1.8-2.0 to ensure the carboxylic acid is fully protonated.[1][14]

-

Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.[14]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12, well past the equivalence point.[1]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the inflection point of the curve).

-

The pH at the half-equivalence point is equal to the pKa of the acid.[14]

-

logP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the n-octanol/water partition coefficient (logP). [15]It directly measures the equilibrium distribution of a compound between n-octanol (simulating a lipid phase) and water.

-

Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing the two solvents, shaking vigorously, and allowing them to separate overnight. This pre-saturation is critical to ensure the volumes of the phases do not change during the experiment.

-

Sample Preparation: Dissolve a known amount of the test compound in either the aqueous or octanol phase. The initial concentration should be chosen to be well below the solubility limit in either phase and allow for accurate quantification.

-

Partitioning:

-

Combine the pre-saturated n-octanol and water phases in a suitable vessel (e.g., a separatory funnel or centrifuge tube) at a defined volume ratio. [16] * Add the prepared sample solution.

-

Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. [16]This can range from minutes to hours depending on the compound.

-

-

Phase Separation: Separate the two phases. Centrifugation is typically required to ensure a clean separation and remove any micro-emulsions. [16]5. Quantification:

-

Carefully take an aliquot from each phase.

-

Determine the concentration of the compound in both the n-octanol (Cₒ) and aqueous (Cw) phases using a suitable analytical method (e.g., HPLC-UV, LC-MS). [16]6. Calculation:

-

The partition coefficient (P) is the ratio of the concentrations: P = Cₒ / Cw

-

The final value is expressed as its base-10 logarithm: logP = log₁₀(P)

-

-

Caption: Step-by-step experimental workflow for logP determination.

Thermodynamic Solubility Determination

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. [17]It represents the true solubility and is a critical parameter for drug formulation and bioavailability assessment. [2]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the test solvent (e.g., phosphate-buffered saline, pH 7.4). [17]Using excess solid is essential to ensure that equilibrium is established with the undissolved solid phase.

-

Equilibration: Seal the vials and agitate them in a thermomixer or on a vial roller at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 hours or more, to ensure equilibrium is reached. [17][18]3. Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by filtration through a low-binding filter plate or by high-speed centrifugation. [18][19]4. Quantification:

-

Carefully take an aliquot of the clear, saturated filtrate.

-

Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS/MS. A standard curve prepared from a DMSO stock solution is typically used for quantification. [19]5. Validation: The presence of remaining solid in the vial after the experiment visually confirms that a saturated solution was achieved.

-

Data Presentation and Interpretation

The true value of physicochemical data lies in its application. By systematically analyzing these properties across a series of compounds, researchers can establish robust Structure-Property Relationships (SPRs).

Case Study: Physicochemical Properties of Nitrobenzoic Acid Isomers

The effect of substituent position is clearly illustrated by comparing the properties of the three isomers of nitrobenzoic acid. The nitro group (-NO₂) is strongly electron-withdrawing.

| Compound | Substituent Position | pKa (in water, 25°C) | logP |

| Benzoic Acid | (Unsubstituted) | 4.20 | 1.87 |

| 2-Nitrobenzoic Acid | ortho | 2.17 | 1.49 |

| 3-Nitrobenzoic Acid | meta | 3.45 | 1.49 |

| 4-Nitrobenzoic Acid | para | 3.44 | 1.89 |

(Note: Literature values can vary slightly depending on experimental conditions.)

Interpretation:

-

pKa: All three nitro-substituted isomers are significantly more acidic (lower pKa) than benzoic acid, as expected for a strong electron-withdrawing group. [7]The ortho isomer is the most acidic, a phenomenon often attributed to a combination of strong inductive effects and potential steric interactions that influence the conformation of the carboxyl group. The meta and para isomers have similar acidities, reflecting the powerful inductive and resonance withdrawal effects. [7]* logP: The logP values demonstrate how substitution can alter lipophilicity. While the addition of a polar nitro group might be expected to decrease logP, the interplay of polarity, size, and hydrogen bonding potential creates a more complex picture.

By systematically collecting and tabulating such data, drug development teams can build predictive models and make informed decisions during the lead optimization process, rationally designing molecules with the desired balance of potency, solubility, and permeability.

Conclusion

The physicochemical properties of substituted benzoic acids are not mere data points; they are the fundamental language that dictates how these molecules behave in a biological context. A thorough understanding of how substituents modulate pKa, logP, and solubility, grounded in both theoretical principles like the Hammett equation and precise experimental measurement, is indispensable for the modern drug hunter. By employing the robust protocols and analytical frameworks outlined in this guide, researchers can de-risk their discovery programs, accelerate the development of new therapeutics, and ultimately increase the probability of success in bringing safe and effective medicines to patients.

References

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- Chemistry 331: Laboratory Manual. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of Alberta.

- protocols.io. In-vitro Thermodynamic Solubility. (2025).

- BioDuro. ADME Solubility Assay.

- Scribd. Understanding the Hammett Equation.

- Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021).

- OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1386-1393.

- OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006).

- YouTube. Hammett Equation. (2024).

- Hollingsworth, C. A., et al. (2006). Substituent effects on the electronic structure and pKa benzoic acid. ResearchGate.

- Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. (2024).

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024).

- Chemistry LibreTexts. 11.5: Substituent Effects on Acidity. (2023).

- Dalal Institute. The Hammett Equation and Linear Free Energy Relationship.

- Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.

- Evotec. Thermodynamic Solubility Assay.

- OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995).

- Journal of Chemical & Engineering Data. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020).

- EUR-Lex. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. (2018).

- NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. (2013).

- ScienceDirect. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2018).

- PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018).

- Physics Forums. Acidity of substituted benzoic acids. (2011).

- NIH National Library of Medicine. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020).

- ACS Publications. Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. (1967).

- Pharmacy 180. SAR of Benzoic Acid Derivatives - Local Anaesthetics.

- Slideshare. Benzoic acid derivatives. (2024).

- ResearchGate. Benzoic Acid and Derivatives. (2024).

- YouTube. Local Anesthetics SAR of Benzoic acid derivatives. (2020).

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. evotec.com [evotec.com]

- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 4. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. physicsforums.com [physicsforums.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. web.viu.ca [web.viu.ca]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. scribd.com [scribd.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. enamine.net [enamine.net]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Safety, handling, and storage of 3-(2-Methoxyethoxy)benzoic acid

An In-depth Technical Guide to the Safe Handling, and Storage of 3-(2-Methoxyethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid utilized in various research and development applications, including as a building block in the synthesis of novel pharmaceutical compounds. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and the inherent chemical nature of the compound.

Hazard Identification and Risk Assessment

This compound presents several potential hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

According to safety data sheets, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

The hazards are summarized in the table below:

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1][2][4] |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2][4] |

| Serious Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][4] |

| STOT - Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |

It is crucial to conduct a thorough risk assessment before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Safe Handling Protocols

Adherence to stringent handling protocols is essential to minimize exposure and mitigate risks. The following procedures are based on a combination of regulatory guidelines and best laboratory practices.

Engineering Controls

The primary line of defense is to handle this compound in a controlled environment.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][5] Proper ventilation is critical to keep exposure levels to a minimum.[5]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards such as EU EN166 or US OSHA 29 CFR 1910.133 to protect against splashes and dust.[3][6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.[7] Inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after handling, even if gloves were worn.[5][8]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[5] Contaminated clothing should be removed promptly and laundered before reuse.[6][7]

Hygiene Practices

Good laboratory hygiene is a critical component of safe chemical handling.

-

Avoid eating, drinking, or smoking in areas where chemicals are handled or stored.[7][9]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][8]

-

Minimize the generation of dust when handling the solid material.[8]

The following diagram illustrates the recommended workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Storage Guidelines

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.

General Storage Conditions

-

Keep containers tightly closed to prevent moisture absorption and contamination.[3][11]

-

A recommended storage temperature is between 2-8°C.[4]

Incompatible Materials

Carboxylic acids, in general, should be segregated from incompatible materials to prevent dangerous reactions.[12]

-

Bases: Keep away from strong bases (e.g., sodium hydroxide, potassium hydroxide) as a vigorous acid-base reaction can occur.[13]

-

Oxidizing Agents: Store separately from strong oxidizing agents (e.g., peroxides, nitrates) to avoid the risk of a fire or explosion.[13]

-

Reactive Metals: Avoid contact with reactive metals such as sodium, potassium, and magnesium.[14]

The following table summarizes the recommended storage conditions for this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[4] | To ensure chemical stability and prevent degradation. |

| Environment | Cool, dry, well-ventilated area[3][10] | To prevent moisture absorption and degradation from heat. |

| Container | Tightly sealed, corrosion-resistant container[10][12] | To prevent contamination and leakage. |

| Segregation | Away from bases, oxidizing agents, and reactive metals[13][14] | To prevent hazardous chemical reactions. |

Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is critical.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][15]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Remove contaminated clothing.[6] If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][6] Seek immediate medical attention.[3]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Spill and Leak Procedures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] The spill area should then be cleaned with a suitable solvent and washed thoroughly.

-

Large Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Moisten the spilled material to prevent dusting and then carefully collect it for disposal.[13] Do not wash the material into the sewer system.[8][13]

The following flowchart outlines the general emergency response procedure.

Caption: General emergency response flowchart for spills or exposure.

Disposal Considerations

All waste containing this compound should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][6][7] Do not dispose of it down the drain or in the general trash.[5]

Conclusion

This compound is a valuable research chemical, and its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment.

References

- [Chemical Knowledge] Specification for storage and transport of carboxylic acids. (URL: )

- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor

- Safety D

- Chemical Compatibility and Storage Guidelines - REDA Safe. (URL: )

- This compound | 152808-60-1 - ChemicalBook. (URL: )

- 3 - SAFETY D

- SDS of Benzoic Acid: Important Data and Inform

- BENZOIC ACID AR/ACS MSDS CAS-No. - Labogens. (URL: )

- Guidelines for Chemical Storage | Chapman University. (URL: )

- Practices for Proper Chemical Storage. (URL: )

- SAFETY D

- Benzoic Acid - Hazardous Substance Fact Sheet. (URL: )

- 1 - SAFETY D

- Safety Data Sheet Benzoic acid Revision 5, D

- SAFETY D

- SAFETY D

- Benzoic Acid – Uses and Safety | VelocityEHS. (URL: )

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 152808-60-1 [amp.chemicalbook.com]

- 5. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 6. fishersci.com [fishersci.com]

- 7. redox.com [redox.com]

- 8. ehs.com [ehs.com]

- 9. labogens.com [labogens.com]

- 10. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]

- 11. csuohio.edu [csuohio.edu]

- 12. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 13. nj.gov [nj.gov]

- 14. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]

- 15. fishersci.com [fishersci.com]

A Guide to the Natural Occurrence, Biosynthesis, and Pharmacological Significance of Benzoic Acid and Its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid (C₆H₅COOH) represents the simplest aromatic carboxylic acid, serving not only as a crucial precursor in chemical synthesis but also as a central scaffold in a vast array of natural products.[1][2] This guide provides a comprehensive technical overview of benzoic acid compounds, designed for professionals in research and drug development. We will explore the diverse natural sources of these compounds, from common fruits to specialized plant resins, and delve into the intricate biosynthetic pathways plants employ for their production. Furthermore, this guide examines the rich pharmacology of both natural and synthetic analogs of benzoic acid, highlighting their mechanisms of action and therapeutic potential. Methodological insights into extraction, isolation, and analytical determination are provided, underscoring the practical considerations for scientific investigation. This document aims to serve as an authoritative resource, bridging the gap between the fundamental biochemistry of benzoic acid and its application in modern science.

Natural Distribution of Benzoic Acid

Benzoic acid and its esters are found throughout the plant and animal kingdoms.[1][3] In plants, it functions as a key intermediate in the biosynthesis of numerous secondary metabolites, including defense compounds.[1][2] Its presence is particularly notable in various fruits, berries, and spices. The concentration of free benzoic acid can be significant, especially in berries of the Vaccinium genus, such as cranberries and bilberries, where levels can reach up to 0.13%.[1] This natural abundance contributes to the excellent preservative qualities of these fruits.[4] Additionally, benzoic acid concentrations can increase in response to environmental stressors; for instance, apples infected with the fungus Nectria galligena show elevated levels of the compound.[1][5] Among animal species, benzoic acid has been identified in omnivores and herbivores, as well as in the glandular secretions of certain mammals.[1]

Table 1: Selected Natural Sources and Concentration of Benzoic Acid

| Natural Source | Typical Concentration | Reference(s) |

| Cranberries (Vaccinium macrocarpon) | Up to 1300 mg/kg | [1][5] |

| Bilberries (Vaccinium myrtillus) | 0.03–0.13% (300-1300 mg/kg) | [1] |

| Lingonberries (Vaccinium vitis-idaea) | Up to 1300 mg/kg | [5] |

| Cinnamon | ~336 mg/kg | [5] |

| Cloves | 15-50 mg/kg | [5] |

| Nutmeg | 15-50 mg/kg | [5] |

| Cheeses (esp. near rind) | 20-250 mg/kg | [5] |

| Gum Benzoin (Styrax resin) | Up to 20% | [1][5] |

| Apples (post-fungal infection) | Up to 250 mg/kg | [5] |

Biosynthesis in Plants: The Phenylpropanoid Gateway

In plants, the synthesis of benzoic acid is intricately linked to the phenylpropanoid pathway, a metabolic network responsible for producing a wide variety of essential phenolic compounds.[2][6] The primary precursor is the amino acid L-phenylalanine. The conversion of the C₉ skeleton of phenylalanine to the C₇ structure of benzoic acid involves the shortening of its three-carbon side chain by two carbons.[7][8] Plants have evolved multiple routes to achieve this, primarily through a CoA-dependent β-oxidative pathway, which is analogous to fatty acid metabolism.[7][8][9]

The core β-oxidative pathway occurs within the peroxisomes and can be summarized in the following key steps:[7][8]

-

Activation: The pathway begins with the conversion of trans-cinnamic acid (derived from phenylalanine) to its corresponding thioester, cinnamoyl-CoA. This reaction is catalyzed by a peroxisomal cinnamate-CoA ligase (CNL).[7]

-

Hydration & Oxidation: Cinnamoyl-CoA undergoes a sequence of hydration and oxidation reactions. A key enzyme, a cinnamoyl-CoA hydratase/dehydrogenase (CHD), efficiently converts cinnamoyl-CoA to 3-oxo-3-phenylpropanoyl-CoA.[8][9]

-

Thiolytic Cleavage: The final step involves the cleavage of 3-oxo-3-phenylpropanoyl-CoA by a thiolase enzyme, which releases acetyl-CoA and the final product, benzoyl-CoA.

-

Hydrolysis: Benzoyl-CoA is then hydrolyzed to free benzoic acid.

This pathway highlights the metabolic plasticity of plants, which have adapted a common catabolic process (β-oxidation) for the biosynthesis of a crucial secondary metabolite.[9]

Caption: A generalized workflow for the chemically active extraction of benzoic acid.

Analytical Determination

Accurate quantification of benzoic acid is crucial for quality control and research. Several robust analytical techniques are available.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for the determination of benzoic acid in complex matrices like food and beverages. A typical setup involves a C18 reversed-phase column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. [10]Detection is usually performed with a UV detector at approximately 230 nm. The method is valued for its speed, sensitivity, and specificity. * Gas Chromatography-Mass Spectrometry (GC-MS): For enhanced specificity and confirmation, GC-MS can be employed. This method often requires derivatization of the benzoic acid to a more volatile ester (e.g., a silyl ester) prior to injection. Isotope dilution GC-MS is a high-accuracy method used for reference measurements. [11]* Titration: In cases of a purified sample, a simple acid-base titration can be used for quantification. The benzoic acid is dissolved in a suitable solvent (e.g., ethanol/water) and titrated with a standardized solution of a strong base like sodium hydroxide, using an indicator such as phenolphthalein. [12][13]

Conclusion

Benzoic acid and its analogs represent a structurally simple yet biologically profound class of compounds. Their widespread natural occurrence and central role in plant biochemistry underscore their evolutionary significance. For researchers and drug developers, this family of molecules continues to be a fertile ground for discovery, offering a versatile scaffold for designing new therapeutic agents with activities ranging from antimicrobial to anticancer. [14][15][16]A thorough understanding of their natural sources, biosynthesis, and chemical properties, coupled with robust analytical and extraction methodologies, is essential for harnessing their full potential.

References

- Wikipedia. Benzoic acid.

- Qualley, A. V., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PNAS.

- Purdue University. (2012).

- Qualley, A. V., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PubMed.

- Widhalm, J. R., & Dudareva, N. (2014). A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids. Molecular Plant. [Link]

- Functional Nutrition Answers. (2022).

- EssFeed. (2025). Natural vs Synthetic Sources of Benzoic Acid and Their Industry Impact.

- FruitFast.

- Molecule of the Month. (2023). Benzoic Acid.

- Stanciu, G., et al. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Journal of Agroalimentary Processes and Technologies.

- ChemicalBook. (2022).

- Gunia-Krzyżak, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences. [Link]

- SlidePlayer.

- Preprints.org. (2023).

- Pérez-Ordás, R., et al. (2017). Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. Critical Reviews in Food Science and Nutrition. [Link]

- ResearchGate. Examples of Plant Benzoic Acids, Benzoic Acid-Derived Natural Products, and Compounds Containing Benzoyl or Benzyl Moieties.

- Singapore Food Agency.

- ResearchGate. (2018).

- IntechOpen. (2020). Sources and Synthesis of Vanillin.

- Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources.

- Gonçalves, M. S. T. (2021). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]

- Royal Society of Chemistry. (2013).

- Mphahlele, R., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. [Link]

- ResearchGate.

- Hasan, M. M., et al. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. Biomolecules. [Link]

- Verma, A., et al.

- Wikipedia. Vanillic acid.

- Semantic Scholar. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. [Link]

- IJARSCT. (2025).

- IJCRT.org. (2024).

- ResearchGate. (2025).

- Zhang, Y., & Li, X. (2010). Biosynthesis of salicylic acid in plants. Plant Signaling & Behavior. [Link]

- Dempsey, D. A., & Klessig, D. F. (2011). Salicylic Acid Biosynthesis and Metabolism. Arabidopsis Book.

- The Extraction of Benzoic Acid

- Taylor & Francis Online. Vanillic acid – Knowledge and References.

- Ding, P., & Ding, Y. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science. [Link]

- ResearchGate. (2025).

- Current Drug Targets. (2024).

- ResearchGate. Biosynthesis of Vanillin via Ferulic Acid in Vanilla planifolia.

- Scribd. Extraction of Benzoic Acid. [Link]

- Wikipedia. Vanillin. [Link]

- A&B Ingredients. (2025).

- University of Hawaii. (2009). Chemistry 102 - Experiment 3: Recrystallizations and Extractions of Organic Compounds.

- Bartleby.com. Extraction of Benzoic Acid Essay. [Link]

- ResearchGate. Series of Analogues of Benzoic Acid. [Link]

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fruitfast.com [fruitfast.com]

- 5. Benzoic Acid: What It Is & Where It's Found - Functional Nutrition Answers [functionalnutritionanswers.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. repository.seafdec.org [repository.seafdec.org]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. preprints.org [preprints.org]

- 16. eurekaselect.com [eurekaselect.com]

A Senior Application Scientist's Field Guide to a Versatile Moiety in Modern Chemistry

An In-Depth Technical Guide to the Methoxyethoxy Functional Group

This guide provides an in-depth exploration of the methoxyethoxy functional group, a deceptively simple yet powerful moiety in the chemist's toolkit. We will move beyond a cursory overview to delve into the core principles that make this functional group indispensable for researchers, medicinal chemists, and drug development professionals. Our focus will be on the causal relationships behind its application—why it is chosen, how it is deployed, and the predictable, advantageous outcomes it delivers in complex molecular design and synthesis.

Core Characteristics and Physicochemical Profile